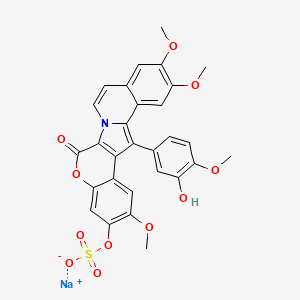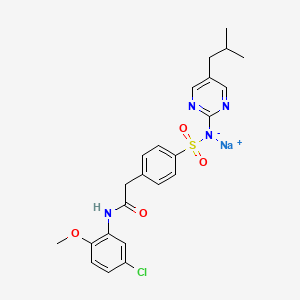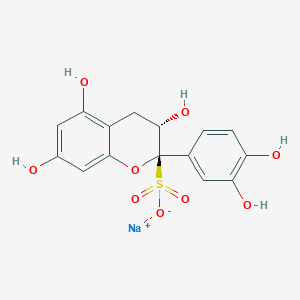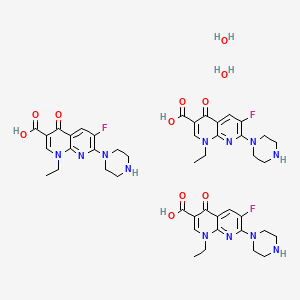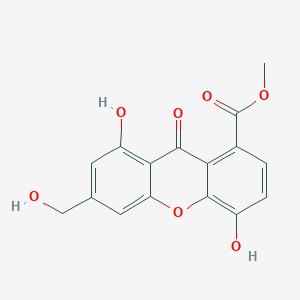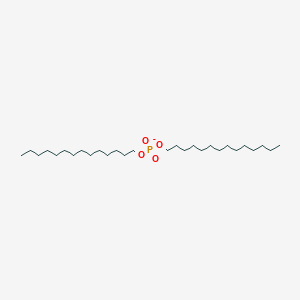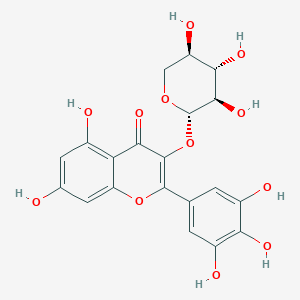
myricetin-3-O-beta-D-xylopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myricetin-3-O-beta-D-xylopyranoside is a xylose derivative that is beta-D-xylose in which the hydrogen of the anomeric hydroxy group is replaced by myricetin. it has been isolated from Mimosa diplotricha. It has a role as a plant metabolite. It is a xylose derivative, a glycosyloxyflavone, a monosaccharide derivative and a pentahydroxyflavone. It derives from a myricetin.
Scientific Research Applications
Antioxidant and Anticancer Properties
Myricetin-3-O-beta-D-xylopyranoside exhibits significant antioxidant and anticancer properties. For instance, it demonstrates the potential to suppress UVB-induced skin cancer by targeting specific kinases and pathways involved in carcinogenesis, as indicated in a study on mouse skin models (Jung et al., 2008). Another study highlighted its ability to suppress the invasion and promote cell death in human placental choriocarcinoma cells through the induction of oxidative stress (Yang et al., 2017).
Neuroprotection
Myricetin-3-O-beta-D-xylopyranoside exhibits neuroprotective effects, particularly in the context of Alzheimer's disease. It has been shown to counter the progress of Alzheimer's disease by reducing Aβ production and detoxifying Aβ through structural changes, thereby providing a therapeutic effect against various neurological diseases (Shimmyo et al., 2008).
Effects on Cell Differentiation and Nitric Oxide Production
Research on the constituents of Euphorbia lunulata revealed that myricetin derivatives, including myricetin-3-O-beta-D-xylopyranoside, significantly inhibit the differentiation of preadipocytes and triglyceride accumulation in maturing adipocytes. They also showed considerable impact on nitric oxide production in specific cell lines (Yang et al., 2011).
Potential Against Hepatic Steatosis
A study investigating the regressive effect of myricetin on pre-existing hepatic steatosis induced by a high-fat diet in mice suggested that myricetin treatment significantly alleviates steatosis, decreases hepatic lipid accumulation, and enhances antioxidative enzyme activities. This finding highlights the potential of myricetin as a therapeutic agent for treating hepatic steatosis (Xia et al., 2016).
Antioxidant Activity and Free Radical Scavenging
Myricetin-3-O-beta-D-xylopyranoside demonstrates remarkable antioxidant activity and free radical scavenging effects, as observed in several studies. These properties contribute to its protective effects against oxidative stress-induced cell damage (Wang et al., 2010).
properties
Product Name |
myricetin-3-O-beta-D-xylopyranoside |
|---|---|
Molecular Formula |
C20H18O12 |
Molecular Weight |
450.3 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H18O12/c21-7-3-8(22)13-12(4-7)31-18(6-1-9(23)14(26)10(24)2-6)19(16(13)28)32-20-17(29)15(27)11(25)5-30-20/h1-4,11,15,17,20-27,29H,5H2/t11-,15+,17-,20+/m1/s1 |
InChI Key |
SBEOEJNITMVWLK-CFSKSFDZSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,4Z,12R,15S)-17-tert-butyl-14-(3-hydroxypropyl)-8-methyl-2,9-dioxa-14,17-diazatetracyclo[10.8.0.01,15.03,11]icosa-4,19-diene-10,13,16-trione](/img/structure/B1264799.png)

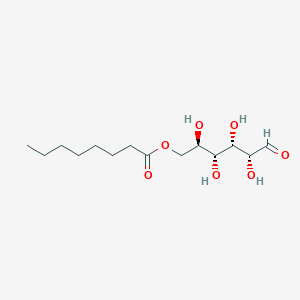
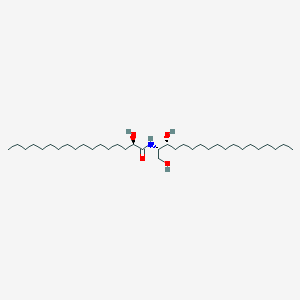
![(5S,6R)-N-[(Z)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1264808.png)
![7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1264809.png)
